molecular formula C5H12N2O B12080435 1,5-Diaminopentan-3-one CAS No. 52043-62-6

1,5-Diaminopentan-3-one

Cat. No.: B12080435
CAS No.: 52043-62-6
M. Wt: 116.16 g/mol
InChI Key: KJGMCIWRNDQSCC-UHFFFAOYSA-N
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Description

1,5-Diaminopentan-3-one is an organic compound with the molecular formula C5H12N2O It is a linear aliphatic diamine with a ketone functional group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diaminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with ammonia or an amine under appropriate conditions to introduce the amino groups. Another method involves the reduction of 1,5-dinitropentane, followed by the oxidation of the resulting diamine to introduce the ketone group at the third carbon position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Diaminopentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1,5-Diaminopentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diaminopentan-3-one is unique due to the presence of both amino groups and a ketone group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .

Properties

CAS No.

52043-62-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

1,5-diaminopentan-3-one

InChI

InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2

InChI Key

KJGMCIWRNDQSCC-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)CCN

Origin of Product

United States

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